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Introduction: Natamycin, also known as pimaricin, is a naturally occurring antifungal agent

produced by the fermentation of the bacterium Streptomyces natalensis.[1][2] It belongs to the

polyene macrolide group of antimicrobials and is widely used in the food industry as a

preservative (E235).[2][3] Its primary function is to inhibit the growth of a broad spectrum of

yeasts and molds, which are common culprits of food spoilage.[4][5] Natamycin is recognized

as a safe (GRAS) ingredient by regulatory bodies like the FDA and EFSA, making it a preferred

choice for clean-label food products.[4][6] Unlike many synthetic preservatives, it is tasteless,

odorless, and effective at very low concentrations without affecting beneficial bacteria.[2][7]

Mechanism of Action
Natamycin exerts its antifungal effect through a specific and targeted mechanism. It binds

irreversibly to ergosterol, a principal sterol component unique to fungal cell membranes.[1][8]

This binding disrupts the membrane's integrity and fluidity.[1] While some polyenes create

pores causing leakage, natamycin's primary action is to inhibit essential cellular processes like

amino acid and glucose transport across the plasma membrane, ultimately leading to the

cessation of fungal growth and cell death.[3][9][10] This targeted action on ergosterol makes

natamycin highly selective, rendering it effective against fungi while having no activity against

bacteria, which lack ergosterol in their cell membranes.[1][5]
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Mechanism of action of natamycin against fungi.

Data Presentation: Quantitative Data Summary
The efficacy of natamycin is demonstrated by its low minimum inhibitory concentrations (MICs)

against a wide range of spoilage fungi and its effectiveness at low application levels in various

food products.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natamycin Against Common Fungi

Fungal Species Type
Typical MIC Range
(µg/mL)

Reference

Aspergillus spp. Mold 0.5 - 6.0 [4]

Penicillium spp. Mold 0.5 - 6.0 [4]

Candida spp. Yeast 1.0 - 5.0 [4]

Saccharomyces

cerevisiae
Yeast 1.0 - 5.0 [4]

Fusarium spp. Mold 0.5 - 6.0 [4]

Most Molds Mold 0.5 - 6.0 [5]
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| Most Yeasts | Yeast | 1.0 - 5.0 |[4] |

Table 2: Application Levels of Natamycin in Various Food Products

Food Product
Typical Application
Level

Effect Reference(s)

Yogurt 5 - 10 mg/kg (ppm)

Extends
refrigerated shelf
life up to 40 days
by inhibiting yeast
and mold.

[4][11][12]

Cheese (Surface

Treatment)
5 - 20 mg/dm²

Prevents mold growth

on the surface,

extending shelf life.

[13][14]

Bread (Surface Spray) 10 - 20 mg/kg (ppm)

Extends shelf life at

room temperature by

2-3 days.

[11][15]

Tortillas up to 20 mg/kg Inhibits mold growth. [4][16]

Fruit Juices &

Beverages
5 - 10 mg/L (ppm)

Prevents fermentation

and spoilage by

inhibiting yeast and

mold.

[11]

| Sausages (Surface Treatment) | E.g., in casing/coating | Inhibits mold and yeast growth on the

surface. |[11] |

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol is based on the broth microdilution methods outlined by the Clinical and

Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial

Susceptibility Testing (EUCAST) guidelines.[10]
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Objective: To determine the lowest concentration of natamycin that completely inhibits the

visible growth of a target fungus.

Materials:

Natamycin powder

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

Target fungal isolate (e.g., Aspergillus niger)

Potato Dextrose Agar (PDA) plates

Sterile 0.85% saline with 0.05% Tween 80

Sterile 96-well microtiter plates

Spectrophotometer or hemocytometer

Incubator (35°C)

Methodology:

Natamycin Stock Solution Preparation: a. Accurately weigh natamycin powder. b. Dissolve in

a minimal amount of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL),

as natamycin has low water solubility.[10] c. Further dilute the stock solution in RPMI 1640

medium to achieve the desired starting concentration for serial dilutions.

Inoculum Preparation: a. Culture the fungal isolate on a PDA plate at 35°C for 5-7 days until

sufficient sporulation occurs.[10] b. Harvest conidia by flooding the agar surface with sterile

saline/Tween 80 solution and gently scraping with a sterile loop.[10] c. Transfer the conidial

suspension to a sterile tube. d. Adjust the suspension to a standardized concentration (e.g.,

0.5–2.5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

Microtiter Plate Setup: a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of

a 96-well plate. b. Add 200 µL of the starting natamycin dilution to well 1. c. Perform a two-
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fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100

µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11

serves as the negative (sterility) control (medium only). e. Well 12 serves as the positive

(growth) control (medium and inoculum, no natamycin).

Inoculation and Incubation: a. Inoculate wells 1 through 10 and well 12 with 100 µL of the

standardized fungal inoculum. The final volume in each well will be 200 µL. b. Seal the plate

and incubate at 35°C for 48-72 hours.[17]

MIC Determination: a. After incubation, visually inspect the wells for turbidity or a fungal

pellet at the bottom. b. The MIC is the lowest concentration of natamycin in which there is

complete inhibition of visible growth compared to the positive control well.[10][17]
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Experimental workflow for MIC determination.
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Protocol 2: Quantification of Natamycin in Cheese by
HPLC
This protocol is a generalized method based on several published HPLC procedures for

determining natamycin residues in cheese.[18][19]

Objective: To extract and quantify the concentration of natamycin in a cheese sample using

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Materials:

Cheese sample

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Water (HPLC grade)

Glacial Acetic Acid (optional, for mobile phase)

Natamycin standard

Homogenizer or magnetic stirrer

Centrifuge

Syringe filters (0.45 µm)

HPLC system with UV/DAD detector

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[18]

Methodology:

Standard Solution Preparation: a. Prepare a stock solution of natamycin (e.g., 100 µg/mL) in

methanol. b. Create a series of working standards (e.g., 0.1 to 10 µg/mL) by diluting the

stock solution with the mobile phase to generate a calibration curve.
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Sample Preparation (Extraction): a. Weigh 10 g of a representative cheese sample into a

conical flask.[19] b. Add 100 mL of methanol and stir for 90 minutes using a magnetic stirrer.

[19] c. Add 50 mL of deionized water to the solution and mix. d. To precipitate fats and

proteins, cool the extract at -18°C for at least 1 hour.[20][21] e. Filter the cold solution

through filter paper to remove precipitates. f. Pass an aliquot of the filtrate through a 0.45 µm

syringe filter into an HPLC vial.[19]

Chromatographic Conditions:

Column: X-Terra RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[18]

Mobile Phase: Acetonitrile:Water (30:70, v/v).[18] Some methods may include 0.1% glacial

acetic acid.

Flow Rate: 0.8 mL/min.[18]

Detection Wavelength: 305 nm (or Diode Array Detection scan).[18]

Injection Volume: 20 µL.

Column Temperature: 30°C.

Analysis and Quantification: a. Inject the prepared standards to generate a calibration curve

(peak area vs. concentration). b. Inject the prepared cheese sample extract. c. Identify the

natamycin peak in the sample chromatogram by comparing its retention time with that of the

standard. d. Quantify the amount of natamycin in the sample by interpolating its peak area

against the calibration curve. The result is typically expressed in mg/kg of cheese.
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Experimental workflow for HPLC analysis of natamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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